2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide
Overview
Description
2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide is an organic compound that features a triazole ring, a methoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound, such as 2-bromoanisole, in the presence of a base like cesium carbonate and a copper catalyst.
Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be achieved by reacting the methoxyphenoxy intermediate with hydrazine derivatives under acidic or basic conditions.
Propanamide Formation: Finally, the triazole intermediate is reacted with a suitable acylating agent to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Phenol or quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)propanoic acid: This compound shares the methoxyphenyl and phenoxy groups but lacks the triazole ring and propanamide moiety.
5-(4-methoxyphenoxy)-2,4-quinazolinediamine: This compound contains a methoxyphenyl group and a quinazoline ring, differing in the core structure and functional groups.
Uniqueness
2-(4-methoxyphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the methoxyphenyl group and the triazole ring enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1,2,4-triazol-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-9(12(17)15-16-7-13-14-8-16)19-11-5-3-10(18-2)4-6-11/h3-9H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDGTLXENXTSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NN=C1)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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